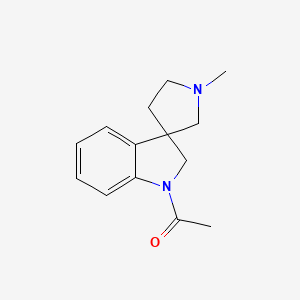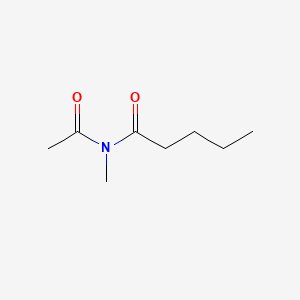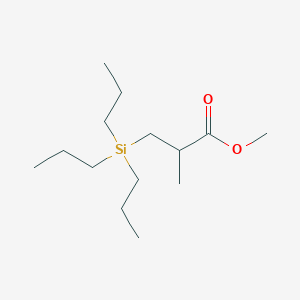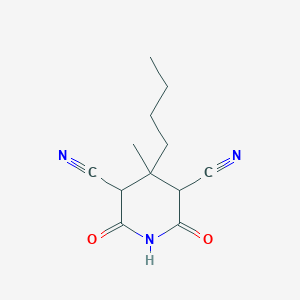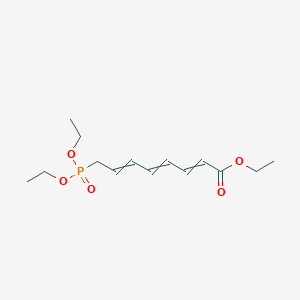
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is an organic compound characterized by its unique structure, which includes a phosphoryl group and a conjugated triene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This method allows for the formation of the conjugated triene system with high stereoselectivity. The reaction conditions often include the use of ethyl (E)- and (Z)-β-bromoacrylates as starting materials, along with palladium catalysts and appropriate bases .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the triene system into saturated or partially saturated derivatives.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce saturated esters.
Scientific Research Applications
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate involves its interaction with molecular targets through its phosphoryl group and conjugated triene system. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons reaction, similar in structure but with different reactivity.
Triethyl 2-phosphonopropionate: Another phosphonate ester with applications in organic synthesis.
Uniqueness: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct electronic properties and reactivity compared to other phosphonate esters. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
65641-22-7 |
|---|---|
Molecular Formula |
C14H23O5P |
Molecular Weight |
302.30 g/mol |
IUPAC Name |
ethyl 8-diethoxyphosphorylocta-2,4,6-trienoate |
InChI |
InChI=1S/C14H23O5P/c1-4-17-14(15)12-10-8-7-9-11-13-20(16,18-5-2)19-6-3/h7-12H,4-6,13H2,1-3H3 |
InChI Key |
DUGNPUHILKTILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC=CCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


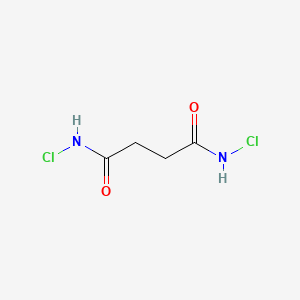
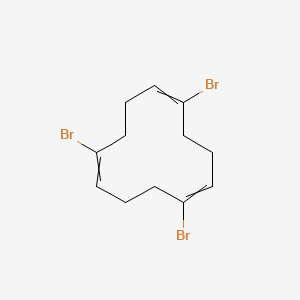
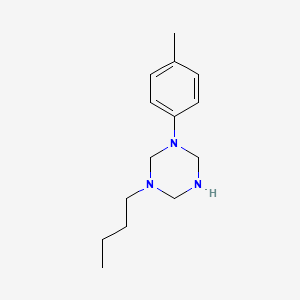
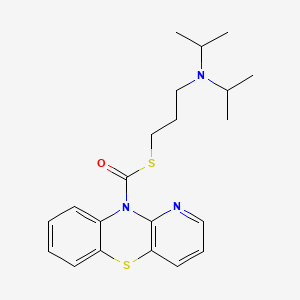
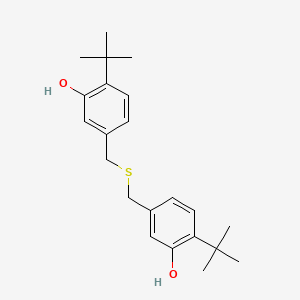
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)


